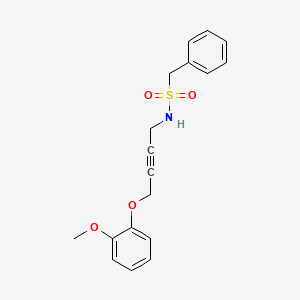![molecular formula C21H20IN3O3 B2966976 N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-iodobenzamide CAS No. 920249-94-1](/img/structure/B2966976.png)
N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-iodobenzamide” is a chemical compound that has gained significant attention in the scientific research field due to its potential applications in various areas. It has the molecular formula C21H20IN3O3 .
Molecular Structure Analysis
The molecular weight of this compound is 489.313. The average mass is 489.306 Da and the monoisotopic mass is 489.054932 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Applications
This compound is part of a broader class of chemicals that have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of similar structural frameworks have been studied for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as their inhibitory action against fungi such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. The antimicrobial screening of these compounds suggests potential therapeutic applications for the treatment of microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Structural and Spectroscopic Studies
The compound's structural relatives have been the subject of extensive spectroscopic studies, including FT-IR, 1H- and 13C-NMR, and ESI-MS, to elucidate their molecular structures. These studies contribute to a deeper understanding of the compound's chemical behavior and properties. For example, research on new pyridazinone derivatives has highlighted the significance of the E-configuration, confirmed through single-crystal X-ray diffraction, in the compound's stability and reactivity (Kalai et al., 2021).
Herbicidal and Agricultural Chemistry
In the agricultural sector, similar compounds have been synthesized and tested for their herbicidal activities. Some of these compounds have demonstrated the ability to completely inhibit chlorophyll at very low concentrations and exhibit significant herbicidal activity against dicotyledonous plants, comparable or even superior to commercial bleaching herbicides. This opens up new avenues for the development of more efficient and environmentally friendly agricultural chemicals (Xu et al., 2008).
Analgesic and Anti-inflammatory Research
Further research into benzamide derivatives has explored their analgesic and anti-inflammatory effects. Studies have shown that certain derivatives can have stronger analgesic effects than aspirin in animal models, as well as potent anti-inflammatory properties. This suggests potential pharmaceutical applications for managing pain and inflammation (Oskay et al., 1989).
Chemical Synthesis and Modification
The versatility of compounds within this family is also evident in their role in synthetic chemistry. They serve as key intermediates and reagents in the synthesis of complex molecules, demonstrating their utility in creating novel compounds with potential biological activities. This includes the development of new methodologies for the efficient and selective synthesis of functionalized molecules, highlighting the compound's importance in advancing synthetic chemistry and drug discovery (Mizuno et al., 2006).
Eigenschaften
IUPAC Name |
N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20IN3O3/c1-2-27-18-9-5-15(6-10-18)19-11-12-20(25-24-19)28-14-13-23-21(26)16-3-7-17(22)8-4-16/h3-12H,2,13-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWZRWJHGAMBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Fluoro-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2966896.png)
![2-methyl-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2966898.png)
![3-(2-Chlorophenyl)-5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2966902.png)
![7,8-dimethoxy-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2966903.png)
![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2966904.png)
![10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride, cis](/img/structure/B2966908.png)



![N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide](/img/structure/B2966914.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B2966915.png)
![N-cycloheptyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2966916.png)
